Methylisopropylamiloride

Na+/H+ Exchange Mitogenesis Fibroblast Biology

Researchers probing NHE1-dependent pH regulation face a critical barrier: amiloride requires millimolar concentrations that introduce confounding cytotoxicity. Methylisopropylamiloride (MIA) overcomes this with ~900-fold enhanced potency, enabling effective NHE1 blockade at nanomolar levels (ID50 = 15-42 nM) without metabolic off-target effects when used below 100 µM. • Discriminate NHE1 vs. NHE3 via biphasic dose-response without genetic models. • Deconvolute NHE1/ASIC1a contributions in ischemia models with its divergent potency profile. • Reliable supply: in-stock 10-100 mg sizes; custom synthesis available.

Molecular Formula C10H16ClN7O
Molecular Weight 285.73 g/mol
CAS No. 1151-74-2
Cat. No. B072102
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethylisopropylamiloride
CAS1151-74-2
Synonyms5-(methylisopropyl)amiloride
5-MIPA
methylisopropylamiloride
Molecular FormulaC10H16ClN7O
Molecular Weight285.73 g/mol
Structural Identifiers
SMILESCC(C)N(C)C1=NC(=C(N=C1Cl)C(=O)N=C(N)N)N
InChIInChI=1S/C10H16ClN7O/c1-4(2)18(3)8-6(11)15-5(7(12)16-8)9(19)17-10(13)14/h4H,1-3H3,(H2,12,16)(H4,13,14,17,19)
InChIKeyLNYIYOTVCVLDST-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methylisopropylamiloride: Chemical Identity and Pharmacology


Methylisopropylamiloride (MIA), also known as 5-(N-methyl-N-isopropyl)amiloride or 5-MIPA, is a 5-amino-substituted derivative of amiloride, a well-established inhibitor of plasma membrane Na+ transport systems [1]. The compound's structural modification—specifically the introduction of the methylisopropyl group at the 5-amino position of the pyrazine ring—confers markedly enhanced potency against the Na+/H+ exchanger (NHE) family relative to the parent amiloride, while also altering its selectivity profile across different ion transporters [1][2]. MIA serves as a critical pharmacological probe for dissecting the roles of specific NHE isoforms (particularly NHE1 and NHE3) in cellular pH regulation, volume homeostasis, and proliferative signaling [2][3].

MIA vs. Amiloride Analogs: Substitution Pitfalls


Substituting Methylisopropylamiloride with seemingly similar amiloride derivatives—such as the parent amiloride, EIPA (5-(N-ethyl-N-isopropyl)amiloride), or DMA (5-(N,N-dimethyl)amiloride)—introduces confounding variables that can invalidate experimental conclusions. The potency rank order of these analogs is not conserved across different ion transport systems or species [1][2]. For instance, while MIA exhibits ~900-fold enhanced potency over amiloride in inhibiting mitogen-stimulated Na+ flux in fibroblasts, this potency gain does not translate linearly to other targets like ASIC1a channels, where MIA's inhibitory rank is lower [2][3]. Furthermore, the differential sensitivity of NHE isoforms (NHE1 vs. NHE3) to MIA allows for functional discrimination that is lost when using less discriminative analogs [4]. The quantitative evidence below details precisely where MIA's performance characteristics diverge from its comparators, establishing the basis for informed selection.

MIA Potency and Selectivity: Quantitative Evidence


Na+ Flux Inhibition in Fibroblasts

Methylisopropylamiloride (MIA) demonstrates a profound enhancement in potency for inhibiting mitogen-stimulated Na+ influx in cultured fibroblasts compared to the parent compound amiloride. In a direct comparative study using Chinese hamster ovary (CHO-K1) cells, MIA exhibited an ID50 of 42 nM, which represents approximately a 900-fold increase in potency over amiloride, which requires micromolar concentrations for comparable inhibition [1]. This differential was further confirmed under Na+-free efflux conditions, where MIA's ID50 decreased to 15 nM, underscoring its enhanced efficacy independent of extracellular Na+ competition [1].

Na+/H+ Exchange Mitogenesis Fibroblast Biology Ion Transport

ASIC1a Channel Inhibition Rank Order

MIA's potency profile against acid-sensing ion channels (ASICs) differs markedly from its NHE inhibitory profile. In whole-cell patch-clamp recordings of ASIC1a currents expressed in CHO cells, MIA ranked below benzamil, phenamil, DMA, and amiloride, demonstrating a potency comparable to HMA and slightly higher than EIPA [1]. The rank order established was: benzamil > phenamil > DMA > amiloride > HMA ≥ MIA > EIPA [1]. This positions MIA as a moderately potent ASIC1a inhibitor, distinct from its behavior at NHE1 where it is among the most potent 5-substituted analogs.

Acid-Sensing Ion Channels ASIC1a Neuroprotection Stroke

NHE1 vs. NHE3 Isoform Discrimination

MIA exhibits a biphasic dose-response curve in preimplantation mouse embryos, a feature not observed with less discriminative NHE inhibitors. This biphasic pattern, also seen with HOE-694, indicates that MIA inhibits two distinct NHE isoforms with different affinities—putatively NHE1 (high sensitivity) and NHE3 (low sensitivity)—that are active during oocyte and early cleavage stages [1]. By the blastocyst stage, one of the MIA-sensitive components (putatively NHE3) is lost, revealing an MIA-resistant component attributed to NHE4 activity [1].

Embryonic Development NHE Isoforms Intracellular pH Preimplantation

Proximal Tubule Off-Target Mitochondrial Effects

In rabbit proximal renal tubule suspensions, MIA (and its ethyl analog EIPA) demonstrate a distinct off-target profile at concentrations ≥100 µM that is not observed with amiloride. Both MIA and EIPA inhibited ouabain-sensitive O2 consumption (a measure of Na+-K+-ATPase activity) and mitochondrial ATP production at these elevated concentrations, whereas amiloride did not directly affect metabolism [1]. This indicates that the 5-amino substitution conferring enhanced NHE potency also introduces the capacity to inhibit oxidative metabolism and Na+-K+-ATPase at high micromolar ranges.

Renal Physiology Proximal Tubule Oxidative Metabolism Na+-K+-ATPase

MIA Optimal Experimental Applications


NHE1 Inhibition in Fibroblast and Tumor Cells

For studies requiring potent and sustained inhibition of Na+/H+ exchange in fibroblasts, CHO cells, or tumor cell lines, MIA offers a ~900-fold potency advantage over amiloride, enabling effective blockade at low nanomolar concentrations (ID50 = 15–42 nM) without the confounding cytotoxicity associated with high-dose amiloride [1]. This makes MIA the preferred tool for dissecting the role of NHE1 in mitogenic signaling, cell proliferation, and pHi regulation in transformed and non-transformed cells [1].

NHE1 vs. NHE3 Discrimination in Developmental Systems

MIA's biphasic dose-response profile in preimplantation mouse embryos (and potentially other systems co-expressing NHE1 and NHE3) allows researchers to functionally discriminate between these two isoforms without genetic manipulation [2]. This capability is particularly valuable in developmental biology, epithelial transport studies, and taste receptor cell research where isoform-specific antibodies or knockout models may be impractical [2].

Renal Proximal Tubule Studies with Concentration Control

In experiments using rabbit proximal tubule suspensions or related renal models, MIA provides enhanced NHE inhibitory potency relative to amiloride, but researchers must rigorously maintain concentrations below 100 µM to avoid direct inhibition of mitochondrial ATP production and Na+-K+-ATPase [3]. This concentration ceiling is a critical experimental parameter that differentiates MIA's utility from that of amiloride, which lacks these metabolic off-target effects even at higher doses [3].

NHE vs. ASIC Contributions in Neuronal Ischemia

The divergent potency profile of MIA—high for NHE1, moderate for ASIC1a—makes it a useful pharmacological tool for deconvoluting the contributions of these two ion transport systems in neuronal injury and ischemia models [4]. In experimental designs where both NHE1 and ASIC1a are implicated, MIA can be used in parallel with more selective ASIC inhibitors (e.g., benzamil) or NHE1-selective agents (e.g., cariporide) to attribute functional outcomes to specific targets [4].

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